molecular formula C14H16O B6229154 3-phenylspiro[3.4]octan-1-one CAS No. 65923-47-9

3-phenylspiro[3.4]octan-1-one

Cat. No.: B6229154
CAS No.: 65923-47-9
M. Wt: 200.28 g/mol
InChI Key: NCZGDSDXWWVGBI-UHFFFAOYSA-N
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Description

3-Phenylspiro[3.4]octan-1-one: is a chemical compound characterized by a spirocyclic structure, where a phenyl group is attached to a spiro[3.4]octan-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylspiro[3.4]octan-1-one typically involves the reaction of 1,3-dichloroacetone with 2,3-dihydrofuran in the presence of t-butyllithium. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired spirocyclic structure . The reaction mixture is then subjected to chromatographic purification to isolate the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylspiro[3.4]octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-phenylspiro[3.4]octan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenylspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

65923-47-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-phenylspiro[3.4]octan-3-one

InChI

InChI=1S/C14H16O/c15-13-10-12(11-6-2-1-3-7-11)14(13)8-4-5-9-14/h1-3,6-7,12H,4-5,8-10H2

InChI Key

NCZGDSDXWWVGBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CC2=O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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